3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
3-(2H-1,3-BENZODIOXOL-5-YL)-6-BENZYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE is a complex organic compound that features a benzodioxole moiety and a triazolophthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-6-BENZYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides.
Construction of the Triazolophthalazine Core: This involves the cyclization of hydrazine derivatives with phthalic anhydride or its derivatives.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the triazolophthalazine core using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-BENZODIOXOL-5-YL)-6-BENZYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2H-1,3-BENZODIOXOL-5-YL)-6-BENZYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-6-BENZYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the triazolophthalazine core could form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds like 1,3-benzodioxole-5-carboxylic acid.
Triazolophthalazine Derivatives: Compounds such as 1,2,4-triazolo[3,4-a]phthalazine-6-carboxamide.
Uniqueness
3-(2H-1,3-BENZODIOXOL-5-YL)-6-BENZYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZINE is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual moieties allow for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H16N4O2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-benzyl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C23H16N4O2/c1-2-6-15(7-3-1)12-19-17-8-4-5-9-18(17)23-25-24-22(27(23)26-19)16-10-11-20-21(13-16)29-14-28-20/h1-11,13H,12,14H2 |
InChI Key |
KWWCHNSTQVHFHA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(C5=CC=CC=C54)CC6=CC=CC=C6 |
Origin of Product |
United States |
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